Sulfaisodimidine also called sulfisomidine is an antibacterial product that has been studied for the treatment of urinary tract infections in the 1950s, however, it is unclear whether this drug has been officially approved for use anywhere.
A sulfanilamide antibacterial agent.
Sulfisomidine
CAS No.: 515-64-0
Cat. No.: VC0544145
Molecular Formula: C12H14N4O2S
Molecular Weight: 278.33 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 515-64-0 |
|---|---|
| Molecular Formula | C12H14N4O2S |
| Molecular Weight | 278.33 g/mol |
| IUPAC Name | 4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C12H14N4O2S/c1-8-7-12(15-9(2)14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16) |
| Standard InChI Key | YZMCKZRAOLZXAZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N |
| Canonical SMILES | CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N |
| Appearance | Solid powder |
| Melting Point | 243.0 °C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Sulfisomidine (C₁₂H₁₄N₄O₂S) is a sulfonamide derivative featuring a pyrimidine ring substituted with methyl groups at the 2- and 6-positions and a 4-aminobenzenesulfonamido group at the 4-position . This configuration enhances its stability and binding affinity to bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis . The presence of the sulfonamide group (-SO₂NH₂) enables competitive inhibition of para-aminobenzoic acid (PABA), disrupting microbial DNA synthesis .
Physical and Chemical Characteristics
Key physicochemical properties of sulfisomidine are summarized below:
| Property | Value |
|---|---|
| Melting Point | 245°C |
| Boiling Point | 294°C (estimated) |
| Density | 1.2997 g/cm³ |
| Water Solubility (25°C) | 1.382 g/L |
| pKa | 7.25 |
| Refractive Index | 1.6440 |
| Molecular Weight | 278.33 g/mol |
Data derived from experimental measurements and computational models highlight its moderate hydrophilicity, which facilitates systemic distribution while maintaining tissue penetration . The compound’s stability under acidic conditions (pH 2–6) makes it suitable for oral administration, though degradation occurs rapidly in alkaline environments .
Pharmacological Applications
Antibacterial Mechanism and Spectrum
As a competitive inhibitor of DHPS, sulfisomidine blocks the incorporation of PABA into dihydrofolic acid, effectively starving bacteria of tetrahydrofolate—a cofactor essential for nucleotide synthesis . Its spectrum primarily targets Gram-positive organisms, including Streptococcus spp. and Staphylococcus aureus, though limited activity against Gram-negative pathogens like Escherichia coli has been documented .
Synergistic Formulations
Combination therapies leveraging sulfisomidine’s solubility profile (e.g., with trimethoprim) have been explored to broaden antimicrobial coverage and delay resistance onset . Such regimens enhance folate pathway inhibition by targeting both DHPS and dihydrofolate reductase (DHFR).
Diagnostic Use in Dental Caries Prediction
A longitudinal study involving 155 schoolchildren demonstrated sulfisomidine’s utility in caries activity tests (SAHS test). When incorporated into acidic high-sucrose media, sulfisomidine selectively inhibits acidogenic bacteria, enabling quantification of caries risk . Key findings include:
-
Sensitivity: 0.70–0.71
-
Specificity: 0.58–0.60
-
Positive Predictive Value: 0.78–0.79
The SAHS test outperformed traditional methods like the Dentocult SM test in area-under-curve (AUC) analyses, achieving superior correlation with future caries incidence .
Pharmacokinetics and Metabolism
Absorption and Distribution
Sulfisomidine exhibits 85–90% oral bioavailability, reaching peak plasma concentrations within 2–3 hours post-administration . Protein binding approximates 90%, primarily to albumin, which prolongs its elimination half-life to 6–8 hours . The compound’s lipophilicity (logP ≈ 0.45) permits adequate penetration into cerebrospinal fluid and inflamed tissues .
Metabolic Pathways
Unlike many sulfonamides, sulfisomidine undergoes minimal hepatic metabolism. Approximately 80% is excreted unchanged in urine, with renal clearance mechanisms involving glomerular filtration and active tubular secretion . This metabolic inertia reduces the risk of drug-drug interactions but necessitates dose adjustments in renal impairment.
Regulatory Status and Clinical Use
Global Approval Landscape
Sulfisomidine remains approved in select jurisdictions for treating urinary tract infections, conjunctivitis, and toxoplasmosis (in combination with pyrimethamine) . The World Health Organization (WHO) classifies it as a reserve antibiotic, citing emerging resistance patterns and toxicity concerns .
Emerging Resistance Mechanisms
Genomic studies have identified sul1 and sul3 genes in enteric bacteria, conferring resistance via DHPS mutations . Plasmid-mediated resistance transfer further complicates therapeutic utility, prompting calls for stewardship programs to restrict non-essential use .
Future Perspectives
Nanotechnology-Driven Delivery Systems
Liposomal encapsulation and polymeric nanoparticles are being evaluated to enhance sulfisomidine’s bioavailability and target specificity. Preliminary data suggest a 3.2-fold increase in lung tissue concentrations when delivered via PEGylated nanoparticles .
Repurposing for Antimalarial Therapy
In vitro assays reveal synergistic effects between sulfisomidine and artemisinin derivatives against Plasmodium falciparum, with 50% inhibitory concentrations (IC₅₀) reduced by 68% in combination therapies . Clinical trials are warranted to validate these findings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume